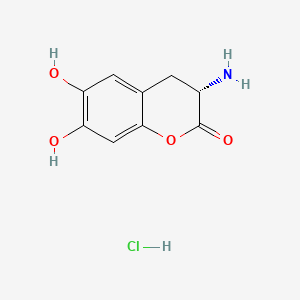

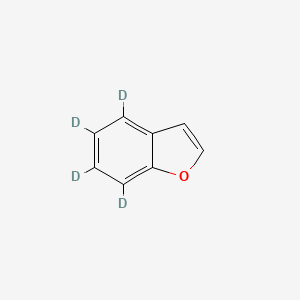

4,5,6,7-Tetradeuterio-1-benzofuran

Vue d'ensemble

Description

Synthesis Analysis The synthesis of benzofuran derivatives, including 4,5,6,7-Tetradeuterio-1-benzofuran, often involves Lewis acid-catalyzed reactions starting from acrolein dimer and 1,3-dicarbonyl compounds. An example is the synthesis of 2,3-disubstituted benzofurans, which can be further modified to introduce deuterium atoms at specific positions. The synthesis pathway typically involves the use of N-bromosuccinimide as an oxidizing agent and showcases the flexibility of benzofuran synthesis methods (Huang et al., 2019).

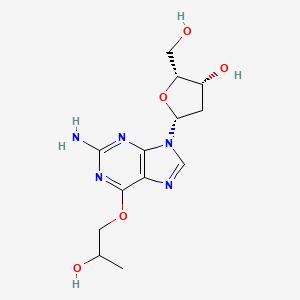

Molecular Structure Analysis The molecular structure of 4,5,6,7-Tetradeuterio-1-benzofuran, similar to its non-deuterated analog, comprises a benzene ring fused with a furan ring. The presence of deuterium atoms can affect the compound's vibrational frequencies, as studied through methods like Fourier Transform Infrared Spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. These structural analyses are critical for understanding the compound's reactivity and physical properties (Vessally et al., 2013).

Chemical Reactions and Properties Deuterated benzofuran derivatives participate in various chemical reactions, including electrophilic substitutions and nucleophilic additions, similar to their hydrogen counterparts. However, the presence of deuterium can influence the reaction kinetics, often observed through a kinetic isotope effect. This effect can be leveraged to study reaction mechanisms and improve synthetic methodologies for complex organic molecules (Bradbury et al., 2003).

Physical Properties Analysis The physical properties of 4,5,6,7-Tetradeuterio-1-benzofuran, including melting points, boiling points, and solubility, can be slightly different from the non-deuterated analog. These differences are crucial for applications in material science, where the stability and durability of materials under various conditions are essential. Such properties are typically investigated using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) (Moghaddam et al., 2006).

Chemical Properties Analysis The chemical properties of 4,5,6,7-Tetradeuterio-1-benzofuran, such as acidity, basicity, and reactivity towards various chemical reagents, are influenced by the deuterium atoms. Studies on these properties are essential for developing new synthetic routes and for the application of these compounds in organic synthesis and drug development (Kowalczyk et al., 2016).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthetic Pathways and Derivatives : The synthesis of 2,3-disubstituted benzofurans, including commercial drug molecules like benzbromarone and amiodarone, was facilitated by the development of a novel method involving acrolein dimer and 1,3-dicarbonyl compounds. This method emphasizes the role of 4,5,6,7-tetrahydrobenzofurans in the synthesis of complex pharmaceuticals (Huang et al., 2019).

Chemical and Microbial Biotransformation : The creation of 4-oxo-tetrahydroindol derivatives, including 4,5,6,7-tetrahydro-4-oxo-7,7-dimethyl benzofuran-5-yl acetate, was achieved through chemical and microbial biotransformation methods. This underlines the versatility of 4,5,6,7-tetradeuterio-1-benzofuran derivatives in synthetic and biotransformation processes (Caliskan et al., 2020).

Enzymatic Synthesis of Derivatives : The enantioselective synthesis of derivatives like 4,5,6,7-tetrahydro-6-phenyl-4-oxo-benzofuranone-5-yl acetate was conducted using enzyme-mediated hydrolysis reactions. This process showcased the potential of enzymatic methods in synthesizing optically pure forms of benzofuranone derivatives, highlighting the significant role of 4,5,6,7-tetradeuterio-1-benzofuran in enzymatic synthesis processes (Caliskan & Ay, 2018).

Chemical Reactivity and Interaction Patterns : Quantum-chemical insights into the structure-reactivity relationship in 4,5,6,7-tetrahalogeno-1H-benzimidazoles emphasized the importance of weak interaction patterns, such as hydrogen bonding, van der Waals contacts, and C-H···π interactions, in determining the chemical reactivity and biological activity of these compounds. This study provided valuable information on the reactivity and interaction patterns of structurally similar benzofuran derivatives (Latosinska et al., 2014).

Biological and Medicinal Applications

Anticancer Activity : A study on azide functionalized tetrahydrobenzofurans revealed their promising anticancer activity, especially in compounds like 4a and 4e, which showed significant cytotoxic activity against renal cancer panels. This research highlights the potential of 4,5,6,7-tetradeuterio-1-benzofuran derivatives in the field of cancer treatment (Pandit & Kapadiya, 2019).

Antiproliferative and Telomeric DNA Binding Activities : The synthesis of 4-nitrophenyl-functionalized benzofuran and benzodifuran compounds and their subsequent analysis revealed a direct correlation between lipophilicity and antiproliferative activity, with a particular focus on their ability to bind telomeric DNA. This showcases the potential medicinal applications of benzofuran derivatives in treating cancers and their role in the study of cell cycle progression and telomeric interactions (Carella et al., 2019).

Orientations Futures

Research on natural products containing benzofuran has remarkably increased during the past few decades . Newly isolated natural products with complex structures are being studied, characterized, and screened for possible biological activities. Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .

Propriétés

IUPAC Name |

4,5,6,7-tetradeuterio-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O/c1-2-4-8-7(3-1)5-6-9-8/h1-6H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IANQTJSKSUMEQM-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C=CO2)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6,7-Tetradeuterio-1-benzofuran | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclopropanecarboxylic acid, 2-(1,2-dihydroxyethyl)-, methyl ester, [1alpha,2beta(S*)]-](/img/no-structure.png)

![12-Hydroxy-14-(1-hydroxypropan-2-yl)-1,3,11,24,31,41,44-heptamethyl-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-39-one](/img/structure/B1146816.png)

![1-[4-(Methoxymethoxy)phenyl]piperazine](/img/structure/B1146821.png)